2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone
Description
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone is a pyridazinone derivative characterized by a dichlorobenzyl group at the 2-position and a styryl moiety at the 6-position of the pyridazinone core.
Structure
3D Structure
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-12H,13H2/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSFBOHHQWTBBB-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone typically involves the reaction of 3,4-dichlorobenzyl chloride with a suitable pyridazinone precursor under basic conditions. The styryl group can be introduced through a Heck reaction, where a styrene derivative is coupled with the pyridazinone core in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the styryl group or reduce the pyridazinone ring.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry
Pyridazinones, including 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone, have been investigated for their pharmacological potential. Research has indicated that derivatives of pyridazinones exhibit a wide range of biological activities such as:
- Antimicrobial Activity : Studies suggest that pyridazinones can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation, highlighting their potential as anticancer therapeutics .
- Anti-inflammatory Effects : Research indicates that certain pyridazinone compounds may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with tailored biological activities. Synthetic routes often involve:
- Nucleophilic Substitution Reactions : The introduction of various substituents can be achieved through nucleophilic substitution reactions using appropriate reagents.
- Heck Reaction : This method is utilized to add styryl groups to the pyridazinone core, enhancing its reactivity and potential applications in drug design.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : Its structural features can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.
- Nanomaterials : The compound may play a role in the development of nanomaterials due to its ability to form complexes with metal ions, which can be useful in catalysis and electronics .
Case Study 1: Anticancer Activity
A study conducted on pyridazinone derivatives demonstrated that specific modifications to the structure of this compound enhanced its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that this compound could be further developed into an anticancer agent .
Case Study 2: Antimicrobial Testing
In another research project, the antimicrobial activity of several pyridazinone derivatives was tested against common pathogens. The results showed that compounds similar to this compound exhibited noteworthy inhibition zones against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotics .
Mechanism of Action
The mechanism of action of 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyridazinone Derivatives
The following table summarizes key structural and pharmacological differences between 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone and related compounds:
*Hypothetical activity based on structural analogy to cardiotonic pyridazinones . †Direct pharmacological data for the target compound is unavailable in the provided evidence.
Key Structural and Functional Differences
The 3,4-dichlorobenzyl group increases lipophilicity (logP ~3.5 estimated) relative to analogues with methoxy or hydroxyl groups (e.g., logP ~2.1 for ), which may improve membrane permeability but reduce aqueous solubility .
Pharmacological Activity: Compounds like 6-[2-[4-(1H-imidazol-1-yl)phenyl]alkylenyl]-3(2H)-pyridazinones exhibit confirmed cardiotonic and antihypertensive effects due to imidazole-mediated vasodilation . The target compound lacks this moiety, suggesting divergent mechanisms. The piperazine-containing analogue may interact with serotonin or dopamine receptors, a feature absent in the target compound.
Trifluoromethyl groups (e.g., in ) introduce strong electron-withdrawing effects, which could enhance metabolic resistance but reduce nucleophilic reactivity relative to the target’s styryl group.
Research Findings and Limitations
- Synthetic Accessibility : The styryl group in the target compound may complicate synthesis due to isomerization risks (Z/E mixtures), unlike stable alkyl or aryl substituents in .
- Lack of Direct Data: No explicit pharmacological or kinetic data for the target compound were found in the evidence.
- Contradictions : Some analogues (e.g., ) prioritize solubility via sulfone groups, whereas the target’s dichlorobenzyl/styryl combination may favor lipophilicity—a trade-off requiring optimization for therapeutic use.
Biological Activity
2-(3,4-Dichlorobenzyl)-6-styryl-3(2H)-pyridazinone is a heterocyclic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, identified by the CAS number 306980-07-4, features a unique chemical structure that includes a pyridazinone core substituted with a dichlorobenzyl group and a styryl moiety.
The molecular formula for this compound is , with a molecular weight of 357.233 g/mol. It exhibits a density of approximately 1.3 g/cm³ and has notable physical properties such as a boiling point of 508.8 °C at 760 mmHg and a flash point of 261.5 °C .
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₄Cl₂N₂O |
| Molecular Weight | 357.233 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 508.8 °C |
| Flash Point | 261.5 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may inhibit certain enzymes or receptors, influencing signaling pathways related to cell proliferation and apoptosis . The exact mechanisms are still under investigation, but its structural characteristics indicate potential interactions with monoamine oxidase (MAO) enzymes, which are crucial in neurodegenerative disorders.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on the synthesis of various pyridazinones, including derivatives similar to this compound, found that certain substitutions enhanced MAO-B inhibitory activity significantly . For instance, compounds with meta-bromo substitutions demonstrated higher potency than their para counterparts.
- In Vitro Studies : In vitro evaluations have indicated that derivatives of this compound can selectively inhibit MAO-B with IC50 values in the low micromolar range, suggesting therapeutic potential for neurodegenerative disorders .
- Structural Analysis : Crystal structure analyses have provided insights into the molecular conformation and interactions of pyridazinone derivatives, indicating how structural features contribute to their biological activities .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(3,4-dichlorobenzyl)-6-styryl-3(2H)-pyridazinone?
Answer:
The compound can be synthesized via multi-step condensation and cyclization reactions. A common approach involves:
- Step 1: Reacting substituted benzyl halides (e.g., 3,4-dichlorobenzyl chloride) with pyridazinone precursors under alkaline conditions to introduce the dichlorobenzyl group at the N2 position .
- Step 2: Introducing the styryl moiety via a Knoevenagel condensation or Heck coupling. For example, reacting 6-bromo-pyridazinone derivatives with styryl boronic acids under palladium catalysis .
- Purification: Crystallization from mixed solvents (e.g., DMF/water) or column chromatography with ethyl acetate/hexane gradients ensures purity .
Basic: How is structural characterization of this compound performed?
Answer:
Characterization typically employs:
- X-ray crystallography to resolve the 3D molecular geometry, hydrogen bonding, and π-π stacking interactions .
- Spectroscopy:
- Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .
Advanced: How to design experiments to evaluate antiplatelet or cardiovascular activity?
Answer:
- In vitro assays:
- Platelet aggregation inhibition: Use ADP/collagen-induced platelet aggregation in human PRP (platelet-rich plasma), comparing IC₅₀ values with reference drugs (e.g., aspirin) .
- Vasorelaxation studies: Test on isolated rat aortic rings pre-contracted with phenylephrine, measuring NO/cGMP pathway involvement .
- Dose-response curves to determine potency and efficacy.
- Control experiments: Include solvent controls and structurally related analogs to assess specificity .
Advanced: How to resolve contradictions between crystallographic data and computational models?
Answer:
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to validate crystal packing .
- DFT calculations (e.g., B3LYP/6-311++G**) optimize geometry and compare bond lengths/angles with X-ray data .
- Thermal analysis (DSC/TGA) identifies polymorphic forms that may explain discrepancies .
Advanced: How to conduct structure-activity relationship (SAR) studies for pyridazinone derivatives?
Answer:
- Vary substituents:
- Biological testing: Compare IC₅₀ values across analogs to identify critical pharmacophores.
- QSAR modeling: Use descriptors like logP, polar surface area, and H-bond acceptors to predict activity .
Advanced: How to address instability during synthesis or storage?
Answer:
- Light sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
- Hydrolysis prevention: Avoid aqueous solvents at high temperatures; use anhydrous conditions for acid/base reactions .
- Stabilizers: Add antioxidants (e.g., BHT) during long-term storage .
Advanced: What role do the dichlorobenzyl and styryl groups play in biological activity?
Answer:
- Dichlorobenzyl group: Enhances lipophilicity and membrane permeability. Chlorine atoms improve binding to hydrophobic pockets in target enzymes (e.g., PDE inhibitors) .
- Styryl moiety: Conjugated double bonds enable π-stacking with aromatic residues in receptors (e.g., COX-1/2), enhancing affinity .
Basic: What analytical methods ensure compound purity and identity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
